Cas no 2710296-16-3 (2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)

2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative, serving as a versatile intermediate in organic synthesis and medicinal chemistry. The tetramethyl-1,3,2-dioxaborolane group enhances stability and reactivity, making it suitable for Suzuki-Miyaura cross-coupling reactions to construct complex heterocyclic systems. Its oxazole-pyrimidine scaffold is valuable in designing bioactive molecules, particularly in pharmaceutical and agrochemical applications. The compound’s well-defined structure and boronate ester moiety facilitate precise functionalization, offering advantages in modular synthesis. Its stability under ambient conditions and compatibility with diverse reaction conditions underscore its utility in advanced chemical research and development.
2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine structure
2710296-16-3 structure
Product name:2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
CAS No:2710296-16-3
MF:C13H16BN3O3
Molecular Weight:273.095442771912
CID:5559377
PubChem ID:165996988

2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 化学的及び物理的性質

名前と識別子

    • EN300-7468977
    • 2-(1,3-oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
    • 2710296-16-3
    • 2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
    • インチ: 1S/C13H16BN3O3/c1-12(2)13(3,4)20-14(19-12)9-7-16-10(17-8-9)11-15-5-6-18-11/h5-8H,1-4H3
    • InChIKey: RSAXCNYVWONHBS-UHFFFAOYSA-N
    • SMILES: O1B(C2=CN=C(C3=NC=CO3)N=C2)OC(C)(C)C1(C)C

計算された属性

  • 精确分子量: 273.1284715g/mol
  • 同位素质量: 273.1284715g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 343
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.3Ų

2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7468977-0.5g
2-(1,3-oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
2710296-16-3 95%
0.5g
$877.0 2024-05-23
Enamine
EN300-7468977-2.5g
2-(1,3-oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
2710296-16-3 95%
2.5g
$1791.0 2024-05-23
Enamine
EN300-7468977-0.05g
2-(1,3-oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
2710296-16-3 95%
0.05g
$768.0 2024-05-23
Enamine
EN300-7468977-0.1g
2-(1,3-oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
2710296-16-3 95%
0.1g
$804.0 2024-05-23
Enamine
EN300-7468977-5.0g
2-(1,3-oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
2710296-16-3 95%
5.0g
$2650.0 2024-05-23
Enamine
EN300-7468977-1.0g
2-(1,3-oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
2710296-16-3 95%
1.0g
$914.0 2024-05-23
Enamine
EN300-7468977-0.25g
2-(1,3-oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
2710296-16-3 95%
0.25g
$840.0 2024-05-23
Enamine
EN300-7468977-10.0g
2-(1,3-oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
2710296-16-3 95%
10.0g
$3929.0 2024-05-23

2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 関連文献

2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidineに関する追加情報

Recent Advances in the Application of 2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 2710296-16-3) in Chemical Biology and Drug Discovery

The compound 2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 2710296-16-3) has recently emerged as a promising scaffold in chemical biology and drug discovery. This boronic acid-containing heterocycle combines the structural features of oxazole and pyrimidine with a tetramethyl dioxaborolane moiety, making it a versatile building block for the development of novel therapeutics and chemical probes. Recent studies have highlighted its potential in targeted protein degradation, kinase inhibition, and as a key intermediate in the synthesis of boron-containing drug candidates.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound as a proteolysis-targeting chimera (PROTAC) warhead. The boronic acid functionality enables reversible covalent binding to target proteins, while the oxazole-pyrimidine core provides optimal physicochemical properties for cell permeability. Researchers successfully conjugated this scaffold to E3 ligase ligands, creating potent degraders of oncogenic proteins with DC50 values in the low nanomolar range.

In the field of kinase drug discovery, structural modifications of 2710296-16-3 have yielded selective inhibitors of tyrosine kinases involved in inflammatory pathways. X-ray crystallography studies revealed that the oxazole ring forms critical hydrogen bonds with the kinase hinge region, while the boronic acid group interacts with a conserved lysine residue in the ATP-binding pocket. This dual binding mode results in improved selectivity profiles compared to traditional ATP-competitive inhibitors.

The compound's unique properties have also been exploited in boron neutron capture therapy (BNCT) applications. Researchers have developed boron-rich derivatives of 2710296-16-3 that selectively accumulate in tumor tissues. The tetramethyl dioxaborolane moiety enhances the compound's stability in physiological conditions while maintaining the necessary boron content for effective neutron capture reactions.

Recent synthetic methodology developments have significantly improved the accessibility of this scaffold. A 2024 Nature Communications paper described a novel one-pot synthesis route that reduces the number of steps from seven to three, while increasing overall yield from 18% to 63%. This advancement has facilitated broader exploration of structure-activity relationships and enabled the rapid generation of derivative libraries for high-throughput screening.

Pharmacokinetic studies of 2710296-16-3 derivatives have shown favorable ADME properties, with particular improvements in oral bioavailability compared to earlier boron-containing compounds. The oxazole-pyrimidine core appears to mitigate the common challenges associated with boronic acid-containing drugs, such as rapid metabolism and poor membrane permeability.

Looking forward, the unique combination of properties in 2-(1,3-Oxazol-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine positions it as a privileged structure for multiple therapeutic applications. Ongoing research is exploring its potential in targeted protein degradation beyond oncology, including neurodegenerative diseases and autoimmune disorders. The compound's versatility as both a therapeutic agent and chemical biology tool ensures it will remain an important focus of research in the coming years.

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